1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine
Description
Properties
IUPAC Name |
1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c15-14(16,17)13(19)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12-13,19H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHOHFFMCAPPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Piperidine Derivatives
A common initial step involves the benzylation of hydroxy-substituted piperidines or pyridones:
- Starting from 3-hydroxypyridine or 3-hydroxypiperidine, benzyl chloride is reacted under reflux conditions in toluene at 90–110 °C to form the quaternary ammonium salt intermediate (N-benzyl-3-hydroxy pyridine salt).
- The reaction is typically carried out with mechanical stirring and slow addition of benzyl chloride over 30 minutes, followed by reflux for 2 hours.
- The resulting solid quaternary ammonium salt is isolated by filtration and washing.
Catalytic Reduction to N-Benzyl-3-piperidinol
- The quaternary ammonium salt is subjected to catalytic hydrogenation using a nickel-based catalyst under moderate hydrogen pressure (3–5 atm) in absolute ethanol with triethylamine as a base.
- The reaction is performed in a hydrogenation reactor at controlled temperature (e.g., 110 °C) until complete conversion is confirmed by HPLC.
- This step yields N-benzyl-3-piperidinol, a key intermediate for further functionalization.
Introduction of the 1-Hydroxy-2,2,2-trifluoroethyl Group
- The trifluoroethyl moiety is introduced via nucleophilic substitution or addition reactions involving trifluoroethyl reagents.
- One approach involves reacting the N-benzylpiperidine intermediate with trifluoroethyl-containing electrophiles or via asymmetric hydrogenation of appropriate precursors in the presence of rhodium catalysts and chiral phosphine ligands.
- For example, hydrogenation of 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-base carbamates in trifluoroethanol solvent under 3.5 bar hydrogen pressure with rhodium catalysts yields chiral trifluoroethyl-substituted piperidines with high enantiomeric excess (up to ~83%).
Continuous Flow and Industrial Scale Synthesis
- Industrial synthesis may employ continuous flow reactors and automated systems to improve efficiency, yield, and safety.
- The use of low-cost nickel catalysts and environmentally friendly solvents supports scalability and sustainability.
- Reaction parameters such as temperature, pressure, and reagent stoichiometry are optimized to maximize purity and yield.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes
- The trifluoromethyl group significantly influences the compound’s hydrophobicity and chemical stability, which is critical for its biological activity and pharmaceutical potential.
- Catalytic systems employing rhodium complexes with chiral phosphine ligands enable stereoselective synthesis, crucial for obtaining enantiomerically enriched products.
- The nickel-based catalytic hydrogenation process is cost-effective and environmentally friendly, suitable for industrial applications.
- Ongoing research focuses on optimizing reaction conditions to improve yield, stereoselectivity, and scalability, as well as exploring the compound’s interactions with biological targets.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors . The pathways involved may include inhibition of acetylcholine esterase and modulation of neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine with structurally or functionally related compounds, focusing on substituent effects, binding affinities, and pharmacological properties.
Key Findings:
Substituent Effects: The trifluoroethyl hydroxy group in the target compound likely improves binding specificity compared to bulkier groups (e.g., phenylpropyl in KAB-18) by reducing steric hindrance and non-target interactions . Fluorine’s electronegativity may enhance metabolic stability and membrane permeability, as seen in fluorinated drugs (e.g., cGMP pathway modulators in ) .
Enzyme Kinetics :
- Piperidine derivatives (e.g., compounds 1, 2, and 21 in ) modulate KM values of PKG1α, suggesting the target compound may similarly influence substrate binding in kinase pathways .
Binding Affinities :
- Analogs with optimized substituents (e.g., COB-3) achieve lower IC₅₀ values (higher potency) by balancing small alkyl groups and aromatic moieties. The benzyl group in the target compound may provide similar advantages .
Counterion Effects :
- Oxalate counterions (e.g., and ) improve solubility but may alter pharmacokinetics compared to hydrochloride salts () .
Research Implications and Limitations
- Structural Divergence : The benzyl group in the target compound may confer lipophilicity beneficial for blood-brain barrier penetration, but this requires validation through in vivo studies .
- Data Gaps : Direct binding or kinetic data for this compound are absent in the evidence; inferences rely on analogs. Future studies should prioritize synthesizing and profiling this compound.
- Contradictions : While smaller substituents generally enhance potency (), the benzyl group’s bulk may be offset by fluorine’s electronic effects, underscoring the need for empirical testing .
Biological Activity
1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. The presence of the trifluoroethyl group is particularly significant as it can enhance the compound's interactions with biological targets, potentially leading to various therapeutic applications.
The mechanism of action of this compound involves its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethyl group increases the compound's hydrophobic interactions and alters its electronic environment, which may enhance binding affinity to molecular targets. This property can modulate various biological pathways, including enzyme inhibition and receptor binding activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. The exact targets and the extent of inhibition are areas of ongoing research.
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds, including this one, demonstrate cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown significant antiproliferative activity in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against Gram-positive bacteria. Some derivatives have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .
Case Studies
Several case studies have highlighted the biological relevance of similar piperidine derivatives:
- Antitumor Activity : A study evaluated a series of piperidine derivatives for their cytotoxic effects on various tumor cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced anticancer activity .
- Enzyme Targeting : Another investigation focused on enzyme inhibition assays where piperidine derivatives were tested against specific kinases involved in cancer progression. These studies revealed that some compounds could effectively inhibit kinase activity at low concentrations, suggesting a potential for targeted cancer therapies .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
